The synthesis of 5,2'-O-Dimethyluridine involves several chemical transformations and protective group strategies. A common synthetic route begins with 5-methyluridine, which undergoes a series of reactions to introduce the necessary methyl groups at the 2' and 5' positions.
The molecular structure of 5,2'-O-Dimethyluridine can be described by its chemical formula and molecular weight of approximately 241.22 g/mol. The structure features:
The presence of these methyl groups affects both the electronic properties and sterics of the molecule, influencing its interactions with enzymes and other nucleic acids.
5,2'-O-Dimethyluridine participates in various chemical reactions typical for nucleosides:
The mechanism by which 5,2'-O-Dimethyluridine exerts its effects primarily revolves around its incorporation into RNA molecules. The methylation at the 2' position enhances resistance to enzymatic degradation while also influencing the secondary structure of RNA. This modification can affect:
Research indicates that such modifications can significantly enhance the pharmacological properties of oligonucleotide therapeutics by improving their stability and efficacy .
The physical and chemical properties of 5,2'-O-Dimethyluridine include:
These properties make it suitable for various biochemical applications including drug design and molecular biology techniques.
The applications of 5,2'-O-Dimethyluridine are diverse:
The discovery of modified nucleotides in the 1960s marked a paradigm shift in nucleic acid research, revealing RNA as a chemically dynamic molecule rather than a static genetic intermediary. Early studies on highly abundant RNA species (tRNA and rRNA) identified over 100 distinct post-transcriptional modifications, with methylation representing a predominant chemical transformation [1]. The first documented methylated uridine derivatives emerged from chromatographic analyses of tRNA hydrolysates, where 5-methyluridine (m⁵U) and 2'-O-methyluridine (Um) were characterized as fundamental building blocks [10]. These findings laid the groundwork for recognizing 5,2'-O-dimethyluridine (m⁵Um) as a naturally occurring dually modified nucleoside. The development of two-dimensional thin-layer chromatography (2D-TLC) and liquid chromatography-mass spectrometry (LC-MS) in subsequent decades enabled systematic mapping of methylated residues, positioning m⁵Um as a conserved modification across archaea, eubacteria, and eukaryota [6] [10].
Table 1: Historical Milestones in RNA Methylation Research
Year | Discovery | Significance |
---|---|---|
1960 | First modified nucleotides in tRNA/rRNA | Identified pseudouridine (Ψ) and dihydrouridine (D) in yeast tRNA [1] |
1966 | Characterization of 2'-O-methyluridine (Um) | Established ribose methylation as a prevalent RNA modification [10] |
1970s | Development of 2D-TLC for nucleoside separation | Enabled detection of low-abundance modifications like m⁵Um in RNA digests [10] |
2000s | Identification of methyltransferases (e.g., TrmJ, TrmL) | Revealed enzymatic basis for site-specific uridine methylation [6] |
2010s | High-throughput methods (RiboMethSeq, Nm-seq) | Allowed transcriptome-wide mapping of 2'-O-methylations including m⁵Um sites [2] |
2'-O-methylation (Nm) confers unique physicochemical properties to RNA nucleotides by substituting the ribose 2'-hydroxyl group with a methyl moiety. This modification imposes profound effects on RNA architecture through:
In the specific case of 5,2'-O-dimethyluridine (m⁵Um), the dual methylation at nucleobase and ribose synergistically enhances RNA stability. The 5-methyl group on uracil promotes hydrophobic interactions within helical regions, while the 2'-O-methylation stabilizes the sugar-phosphate backbone. This combination is evolutionarily conserved in the TΨC-loop of tRNAs and the peptidyl transferase center of rRNAs, where structural fidelity is critical for translation [1] [6]. Mutations in human FTSJ1, a tRNA 2'-O-methyltransferase targeting uridine residues, cause non-syndromic X-linked intellectual disability due to defective tRNA folding and impaired protein synthesis [7].
Table 2: Comparative Structural Impacts of Uridine Modifications
Modification | Chemical Structure | RNA Stability | Known Biological Roles |
---|---|---|---|
Uridine | Unmodified uridine | Baseline | Standard base pairing |
5-methyluridine (m⁵U) | Methylation at C5 of uracil | ↑ Hydrophobicity | rRNA/tRNA structural integrity [1] |
2'-O-methyluridine (Um) | Methylation at 2'-OH of ribose | ↑ Nuclease resistance | Immune evasion, tRNA folding [2] [7] |
5,2'-O-dimethyluridine (m⁵Um) | Dual methylation at C5 and 2'-OH | ↑↑ Thermodynamic stability | Ribosome assembly, translational fidelity [6] |
While DNA and histone modifications dominate classical epigenetics, RNA modifications constitute an emerging layer of "epitranscriptomic" regulation. Methylated uridine derivatives influence gene expression through:
Table 3: Detection Methods for Methylated Uridines
Method | Principle | m⁵Um Detection Capability | Limitations |
---|---|---|---|
RiboMethSeq | Alkaline hydrolysis resistance | Indirect inference via adjacent fragment ends | Cannot distinguish m⁵Um from other Nm modifications |
LC-MS/MS | Mass shift analysis (m⁵Um = 290.25 g/mol vs. 258.23 g/mol for uridine) | Direct quantification with nucleoside-level resolution | Requires large RNA input amounts [2] [10] |
Nm-seq | Periodate oxidation resistance | Maps 2'-O-methyl sites; paired with m⁵C-seq for m⁵Um | Low sensitivity for low-abundance mRNAs [2] |
Primer Extension | Reverse transcriptase stalling at bulky modifications | Detects methylation sites at single-nucleotide resolution | Cannot differentiate between m⁵U and m⁵Um [10] |
The catalytic machinery installing m⁵Um remains partially characterized. Bacterial enzymes like TrmJ (catalyzing Cm32/Um32) and TrmL (Um34) operate independently, while eukaryotic methyltransferases function in multi-enzyme complexes. Human FTSJ1 exemplifies this complexity, requiring adaptor proteins for substrate selection [6] [7]. Future studies must address whether m⁵Um serves as an epigenetic signal coordinating RNA metabolism with chromatin states.
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